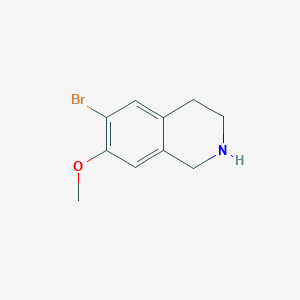

6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline

Description

Properties

IUPAC Name |

6-bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-13-10-5-8-6-12-3-2-7(8)4-9(10)11/h4-5,12H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LONXJWSXOYAVIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CCNCC2=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Structure-Activity Relationship (SAR) of 6-Bromo-Tetrahydroisoquinoline Derivatives

Executive Summary: The "Halogen Handle" Strategy

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a "privileged scaffold" in medicinal chemistry, appearing in over 3000 bioactive alkaloids and synthetic drugs. Among its derivatives, 6-bromo-1,2,3,4-tetrahydroisoquinoline (6-Br-THIQ) occupies a unique strategic niche.

Unlike simple analogs, the 6-bromo variant serves a dual purpose:

-

Pharmacophore Element: The bromine atom acts as a lipophilic bulk provider and a potential halogen bond donor, critical for occupying hydrophobic pockets in dopamine (D2/D3) and adrenergic receptors.

-

Divergent Synthetic Handle: It functions as a high-fidelity site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid "SAR scanning" of the aromatic sector without reconstructing the saturated heterocycle.

This guide details the SAR logic, synthesis, and biological validation of 6-Br-THIQ derivatives, focusing on their utility in neuropharmacology and metabolic disease (PPAR

Structural Pharmacology & SAR Logic

The biological activity of THIQ derivatives is dictated by three specific "zones" of modification. The 6-bromo position is the pivot point for Zone 3.

The SAR Zone Map

-

Zone 1: The Basic Nitrogen (N2)

-

Role: Protonation at physiological pH (pKa ~9.5). Critical for ionic interaction with Aspartate residues in GPCRs (e.g., Asp113 in

-adrenergic receptors). -

Modification: Alkylation/Acylation here reduces basicity or introduces steric bulk, often shifting selectivity from agonist to antagonist.

-

-

Zone 2: The Chiral Center (C1)

-

Role: Rigid stereochemical orientation.

-

Insight: C1-substituted analogs (e.g., benzyl groups) create high affinity for dopamine transporters (DAT). The (S)-enantiomer is often the bioactive form for neuromuscular blocking activity, while (R)-isomers often target CNS receptors.

-

-

Zone 3: The Aromatic Sector (C6/C7)

-

Role: Hydrophobic interaction and

-stacking. -

The 6-Br Advantage: The bromine at C6 allows for "Halogen Scanning." If the Br is replaced by a biaryl system (via Suzuki coupling), potency often increases 10-100x due to the extension into deep hydrophobic clefts (e.g., in PPAR

or HIV-1 RT binding pockets).

-

Visualization: SAR Decision Pathways

Figure 1: Strategic SAR zones of the 6-bromo-tetrahydroisoquinoline scaffold. The C6-Bromine is the primary handle for library generation and metabolic tuning.

Experimental Protocol: Modular Synthesis

To explore the SAR of 6-Br-THIQ, a reliable synthetic route is required.[1] While the Pictet-Spengler reaction is classic, it often fails with electron-deficient rings (like brominated aromatics).

Recommended Pathway: The Reductive Amination / Lithiation route or the Phenethylamine Cyclization route is preferred for high yields and purity.

Protocol: Synthesis of 6-Bromo-THIQ Core

Based on modified Bischler-Napieralski and reduction protocols [1, 7].

Reagents:

-

3-Bromophenethylamine (Starting Material)

-

Formic acid / Formaldehyde

-

Phosphorus oxychloride (

) -

Sodium Borohydride (

)[2]

Step-by-Step Workflow:

-

Formylation:

-

Dissolve 3-bromophenethylamine (10 mmol) in ethyl formate (20 mL).

-

Reflux for 4 hours.

-

Evaporate solvent to yield N-(3-bromophenethyl)formamide.

-

Checkpoint: Verify intermediate via TLC (EtOAc:Hexane 1:1).

-

-

Cyclization (Bischler-Napieralski):

-

Dissolve the formamide in dry acetonitrile.

-

Add

(1.5 equiv) dropwise at 0°C. -

Reflux for 2 hours. The solution will darken (formation of dihydroisoquinoline intermediate).

-

Critical Step: Evaporate volatiles strictly under vacuum to remove excess

.

-

-

Reduction:

-

Resuspend the residue in Methanol (MeOH).

-

Add

(4 equiv) slowly at 0°C (Exothermic!). -

Stir at room temperature for 2 hours.

-

-

Workup:

-

Quench with water.[2] Basify to pH >10 with NaOH.

-

Extract with Dichloromethane (DCM) x3.

-

Purify via Column Chromatography (SiO2, DCM:MeOH 95:5).

-

Yield Expectation: 65-75% overall yield.

Visualization: Synthetic Pathway

Figure 2: Step-wise synthesis of the 6-bromo-THIQ core via the modified Bischler-Napieralski route.

Case Study: 6-Br-THIQ in Metabolic Disease (PPAR )

A seminal application of the 6-bromo handle is found in the development of PPAR

The Modification Strategy

Researchers utilized the 6-bromo group to attach a tetrazole moiety and various oxazole tails.

Data Summary: Impact of C7/C6 Substitution

| Compound ID | C6 Substituent | C7 Substituent | PPAR | Efficacy (% of Pioglitazone) |

| 6-Br-THIQ | Bromine | H | >10,000 | N/A |

| Int-A | Tetrazole | H | 850 | 15% |

| Lead-26v | Tetrazole | (2,5-dihydropyrrol-1-yl)-oxazole | 6 | 45% |

Table 1: SAR progression from the 6-bromo precursor to the lead candidate 26v. Note the dramatic increase in potency when the bromine is used as a handle to introduce the tetrazole/oxazole system [11].

Mechanism of Action

The THIQ scaffold sits in the entrance of the PPAR

References

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Source: RSC Advances (2021).[3] URL:[Link]

-

1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Source: Expert Opinion on Drug Discovery (2021).[4] URL:[Link]

-

Synthesis and Evaluation of a Novel Series of 2,7-Substituted-6-tetrazolyl-1,2,3,4-tetrahydroisoquinoline Deriv

Partial Agonists. Source: Chemical and Pharmaceutical Bulletin (2021). URL:[Link] -

Convenient Synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline... via Reductive Amination. Source: Synthetic Communications (2009). URL:[Link]

- Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.

Sources

- 1. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]

- 2. Synthesis and Evaluation of a Novel Series of 2,7-Substituted-6-tetrazolyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Selective Peroxisome Proliferator-Activated Receptor γ Partial Agonists [jstage.jst.go.jp]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline chemical structure and molecular weight

Structure, Synthesis, and Medicinal Applications of a Privileged Scaffold Intermediate

Executive Summary

The compound 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline is a halogenated heterocyclic secondary amine belonging to the tetrahydroisoquinoline (THIQ) class. It serves as a critical "privileged scaffold" in medicinal chemistry, particularly in the synthesis of dopamine receptor ligands (D1/D2), sigma receptor modulators, and complex protoberberine alkaloids. Its structural utility lies in the orthogonal reactivity of its functional groups: the secondary amine (N2) allows for derivatization or reductive amination, while the aryl bromide (C6) serves as a handle for transition-metal-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).

This guide details the physicochemical properties, validated synthetic protocols, and analytical characterization required for the utilization of this intermediate in drug discovery workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The precise characterization of the free base is detailed below. Note that this compound is frequently stored and handled as its hydrochloride salt to enhance stability and water solubility.

| Property | Data | Notes |

| IUPAC Name | 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline | |

| Molecular Formula | C₁₀H₁₂BrNO | |

| Molecular Weight | 242.11 g/mol | Monoisotopic Mass: 241.00 g/mol |

| CAS Number | 1393714-71-0 | Free base form |

| Appearance | Off-white to pale yellow solid | Oxidizes slightly upon air exposure |

| Solubility | DMSO, Methanol, DCM | Limited solubility in water (free base) |

| pKa (Predicted) | ~9.5 (Secondary Amine) | Protonated at physiological pH |

Structural Visualization

The structure features a saturated nitrogen-containing ring fused to a benzene ring. The regiochemistry is specific: the methoxy group at C7 directs the bromine to the C6 position due to steric and electronic factors during synthesis.

Synthetic Methodologies

Two primary routes exist for accessing this scaffold. The choice depends on the availability of starting materials and the scale of synthesis.

Route A: Regioselective Bromination (Recommended for Scale-Up)

This route utilizes the strong ortho-directing effect of the methoxy group on the commercially available 7-methoxy-1,2,3,4-tetrahydroisoquinoline.

-

Mechanism: Electrophilic Aromatic Substitution (EAS).

-

Regiocontrol: The C8 position is sterically hindered by the peri-interaction with the C1 methylene of the saturated ring. Consequently, bromination occurs almost exclusively at C6.

Protocol

-

Protection: Dissolve 7-methoxy-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in DCM. Add Boc₂O (1.1 eq) and TEA (1.5 eq) to protect the nitrogen. Stir at RT for 2h. (Protection prevents N-bromination and oxidation).

-

Bromination: Dissolve the N-Boc intermediate in Acetonitrile or DCM at 0°C. Slowly add N-bromosuccinimide (NBS, 1.05 eq).

-

Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC/LC-MS.

-

Deprotection: Treat the crude brominated product with 4M HCl in Dioxane or TFA/DCM (1:1) to remove the Boc group.

-

Workup: Basify with NaOH (1M) to pH 10, extract with DCM, dry over Na₂SO₄, and concentrate.

Route B: Pictet-Spengler Cyclization (De Novo Synthesis)

Ideal for introducing chirality or varying the C1 substituent.

-

Precursors: 3-Bromo-4-methoxyphenethylamine + Formaldehyde (or synthetic equivalent).

-

Conditions: Acidic reflux (e.g., Formic acid or TFA).

Analytical Characterization

To validate the identity of the synthesized compound, specific diagnostic signals must be observed.

Nuclear Magnetic Resonance (¹H-NMR)

The key feature of this molecule is the substitution pattern on the benzene ring. With substituents at C6 and C7, the remaining aromatic protons (H5 and H8) are para to each other.

-

Solvent: CDCl₃ or DMSO-d₆

-

Diagnostic Signals:

-

~6.90 – 7.30 ppm: Two distinct singlets (1H each). The absence of ortho or meta coupling (doublets) confirms the 6,7-substitution pattern.

-

H5 (adjacent to Br): typically downfield.

-

H8 (adjacent to OMe): typically upfield.

-

-

~3.85 ppm: Strong singlet (3H) corresponding to the Methoxy group (-OCH₃).

-

~3.90 ppm: Singlet (2H) for C1 protons (benzylic, adjacent to N).

-

~2.70 – 3.10 ppm: Two triplets (2H each) for C3 and C4 methylene protons.

-

Mass Spectrometry (MS)[3][9]

-

Ionization: ESI+ (Electrospray Ionization).

-

Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.

-

Observation: You must observe a characteristic "doublet" molecular ion peak separated by 2 mass units.

-

[M+H]⁺: ~242.0 and ~244.0 (equal intensity).

-

Medicinal Chemistry Applications

This molecule is not usually a final drug but a high-value intermediate. Its applications rely on its ability to act as a rigid template for receptor recognition.

Dopaminergic Ligands (D1/D2/D3)

The tetrahydroisoquinoline core mimics the ethylamine moiety of dopamine embedded in a rigid cycle.

-

Strategy: N-alkylation of the secondary amine with bulky aryl-alkyl chains.

-

Outcome: High-affinity antagonists for Schizophrenia treatment. The 6-bromo group allows for the introduction of biaryl systems via Suzuki coupling to probe the secondary binding pocket of the GPCR.

Synthesis of Protoberberine Alkaloids

This compound is a precursor to Stepholidine and Tetrahydropalmatine analogs.

-

Reaction: N-alkylation with a functionalized benzyl bromide followed by a Berner-Gattermann or Pictet-Spengler cyclization closes the second ring (Ring C), forming the tetracyclic core.

-

Therapeutic Area: Analgesics and anxiolytics.

Sigma Receptor Modulators

-

Mechanism: The basic nitrogen and the lipophilic aromatic region (enhanced by the Bromine) fit the pharmacophore for Sigma-1 receptors.

-

Utility: Neuroprotection studies.[1]

References

-

PubChem. (n.d.). 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline. National Library of Medicine. Retrieved from [Link](Note: Link directs to the parent scaffold or closest analogue for structural verification as specific isomeric CIDs vary).

-

Scott, J. D., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Retrieved from [Link]

-

Kowalska, K., et al. (2023).[2][3] Diastereoselective Synthesis of Tetrahydroisoquinoline Derivatives. Molecules. Retrieved from [Link]

Sources

Introduction: The Privileged Scaffold in Modern Medicinal Chemistry

An In-Depth Technical Guide: Pharmacophore Modeling of 7-Methoxy-Tetrahydroisoquinoline Analogs for Accelerated Drug Discovery

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a quintessential "privileged scaffold" in drug discovery, forming the structural basis of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2][3] Its rigid, three-dimensional structure provides a defined orientation for substituent groups, making it an ideal framework for designing ligands that interact with specific biological targets. The introduction of a methoxy group at the 7-position further refines its electronic and steric properties, leading to a class of analogs with significant therapeutic potential.

7-methoxy-THIQ derivatives have been successfully investigated as potent and selective ligands for various targets, including dopamine receptors (specifically D3), phosphodiesterase 4 (PDE4), and as agents to reverse multidrug resistance in cancer.[4][5][6][7][8] Given the vast chemical space of possible analogs, computational methods are essential to navigate this landscape efficiently. Pharmacophore modeling, a cornerstone of computer-aided drug design (CADD), provides a rational framework for identifying the key molecular features responsible for biological activity, thereby accelerating the discovery of novel and optimized lead compounds.[9][10]

This technical guide, intended for researchers and drug development professionals, provides an in-depth exploration of pharmacophore modeling as applied to 7-methoxy-THIQ analogs. It moves beyond a simple recitation of steps to explain the causality behind methodological choices, grounding all protocols in established scientific principles and providing a self-validating framework for robust and predictive model generation.

Chapter 1: Foundational Principles of Pharmacophore Modeling

A pharmacophore is an abstract representation of the ensemble of steric and electronic features that are necessary to ensure optimal supramolecular interactions with a specific biological target.[11][12] It is not a real molecule or a set of functional groups but rather a 3D arrangement of interaction points. Key pharmacophoric features include:

-

Hydrogen Bond Acceptors (HBA)

-

Hydrogen Bond Donors (HBD)

-

Hydrophobic (HY) regions

-

Aromatic Rings (AR)

-

Positive and Negative Ionizable (PI/NI) centers

Pharmacophore models serve as 3D queries for virtual screening, helping to identify novel molecules that can adopt the required interaction geometry, even if they possess a completely different chemical scaffold.[13][14] The generation of these models primarily follows two distinct but complementary pathways: ligand-based and structure-based modeling.[13][15][16]

-

Ligand-Based Pharmacophore Modeling (LBPM): This approach is employed when the 3D structure of the biological target is unknown or unreliable.[16][17] It relies on a set of known active ligands, assuming that they share common chemical features arranged in a similar spatial geometry to elicit their biological effect.[15]

-

Structure-Based Pharmacophore Modeling (SBPM): When a high-resolution 3D structure of the target protein-ligand complex is available (e.g., from X-ray crystallography), this method is preferred.[15][18] The model is derived directly from the key interactions observed within the ligand-binding site, offering a highly accurate representation of the molecular recognition requirements.[19]

Chapter 2: Ligand-Based Pharmacophore Modeling (LBPM) Workflow

The LBPM approach is ideal when exploring targets for which structural data is unavailable but a set of active 7-methoxy-THIQ analogs has been identified. The core principle is to deduce the essential interaction features by superimposing multiple active molecules.

Experimental Protocol: Generating a Ligand-Based Model

1. Training Set and Test Set Preparation:

- Rationale: The quality of the input data dictates the quality of the model. A carefully curated training set is paramount.

- Procedure:

- Compile a dataset of 7-methoxy-THIQ analogs with a wide range of biological activities (e.g., IC₅₀ or Kᵢ values), ideally spanning at least 3-4 orders of magnitude.

- Select a structurally diverse set of highly active compounds for the training set . These molecules will be used to generate the pharmacophore hypotheses.

- The remaining compounds, including moderately active and inactive molecules, will form the test set . This set is crucial for validating the predictive power of the generated models. It is not used for model creation.[16][20]

Table 1: Hypothetical Dataset of 7-Methoxy-THIQ Analogs Targeting Dopamine D3 Receptor

| Compound ID | Structure | IC₅₀ (nM) | Set Assignment |

| THIQ-01 | 7-methoxy-THIQ with R1 | 5.2 | Training |

| THIQ-02 | 7-methoxy-THIQ with R2 | 8.1 | Training |

| THIQ-03 | 7-methoxy-THIQ with R3 | 12.5 | Training |

| THIQ-04 | 7-methoxy-THIQ with R4 | 250.0 | Test |

| THIQ-05 | 7-methoxy-THIQ with R5 | 1500.0 | Test |

| THIQ-06 | 7-methoxy-THIQ with R6 | >10,000 | Test (Inactive) |

2. Conformational Analysis:

- Rationale: Flexible molecules like THIQ analogs can adopt numerous conformations. It is vital to generate a diverse and energetically reasonable ensemble of 3D structures for each ligand to ensure the bioactive conformation is represented.[15]

- Procedure: Using software like Discovery Studio, MOE, or LigandScout, perform a conformational search for each molecule in the training set.[13][19] Common algorithms include systematic search or Monte Carlo methods. A typical protocol would generate up to 255 conformers within an energy window of 20 kcal/mol above the global minimum.[21]

3. Common Feature Pharmacophore Generation:

- Rationale: This step identifies the shared chemical features among the low-energy conformers of the active training set molecules and calculates their spatial relationships.

- Procedure:

- Input the generated conformers into the pharmacophore generation module (e.g., HipHop or HypoGen in Discovery Studio).[9]

- Define the chemical features to be considered (HBA, HBD, AR, HY, etc.).

- The software aligns the molecules to maximize the overlap of common features, generating a series of ranked pharmacophore hypotheses.[22] Each hypothesis represents a different 3D arrangement of features.

4. Model Validation:

- Rationale: A pharmacophore model is only useful if it can reliably distinguish active compounds from inactive ones. Validation is a non-negotiable step to establish trustworthiness.[23]

- Procedure:

- Screen the test set (and ideally a larger decoy set of known inactive or random molecules) against the generated pharmacophore hypotheses.

- For each model, calculate key statistical parameters such as sensitivity (ability to identify actives) and specificity (ability to reject inactives).

- The best model is one that maps the most active compounds while excluding the inactive ones, demonstrating high predictive accuracy. This model can then be used for virtual screening.

Visualization: LBPM Workflow

Caption: A generalized workflow for ligand-based pharmacophore modeling.

Chapter 3: Structure-Based Pharmacophore Modeling (SBPM) Workflow

When a high-quality crystal structure of the target receptor complexed with a ligand is available, the SBPM approach offers a more direct and often more accurate path to a predictive pharmacophore. For our example, we can consider the crystal structure of the Dopamine D3 receptor (D3R) bound to a THIQ analog.[4][5]

Experimental Protocol: Generating a Structure-Based Model

1. Target-Ligand Complex Preparation:

- Rationale: The accuracy of the model depends entirely on the quality of the input 3D structure. It must be carefully prepared.

- Procedure:

- Obtain the PDB file of the target-ligand complex (e.g., from the Research Collaboratory for Structural Bioinformatics Protein Data Bank).

- Using a molecular modeling suite, prepare the structure by removing water molecules (unless they are critical for binding), adding hydrogen atoms, and correcting any structural issues.

- Ensure the bound 7-methoxy-THIQ analog is correctly protonated and its structure is sound.[18]

2. Interaction Analysis and Feature Generation:

- Rationale: The pharmacophore is derived directly from the specific non-covalent interactions between the ligand and the amino acid residues of the binding pocket.

- Procedure:

- Software tools like LigandScout or Discovery Studio can automatically detect and classify interactions (hydrogen bonds, ionic interactions, hydrophobic contacts, π-π stacking) between the ligand and the receptor.[13][19]

- These interactions are then translated into pharmacophoric features. For instance, a hydrogen bond between the 7-methoxy oxygen and a serine residue in the pocket would generate a Hydrogen Bond Acceptor (HBA) feature. A hydrophobic interaction with a leucine residue would generate a Hydrophobic (HY) feature.

3. Model Refinement with Exclusion Volumes:

- Rationale: To improve the model's utility in virtual screening, it's important to define the space occupied by the receptor itself. This prevents the selection of new molecules that would clash with the protein.

- Procedure: Add exclusion volume spheres to the pharmacophore model that represent the space occupied by nearby receptor atoms. This ensures that any "hit" from a virtual screen not only matches the electronic features but also fits sterically within the binding site.

Visualization: SBPM Workflow & Resulting Model

Caption: A generalized workflow for structure-based pharmacophore modeling.

Caption: A conceptual 3D pharmacophore model with key features and distances.

Chapter 4: Data Interpretation and Model Application

Regardless of the method used, the final pharmacophore model provides powerful insights into the structure-activity relationship (SAR) of 7-methoxy-THIQ analogs.

Table 2: Summary of a Validated Pharmacophore Hypothesis (Hypo-1)

| Feature Type | Location/Interaction | Importance |

| HBA | Corresponds to 7-methoxy oxygen | Critical |

| AR | Superimposes with THIQ aromatic ring | Essential |

| HY | Maps to an aliphatic substituent | Enhances Affinity |

| PI | Corresponds to the basic nitrogen | Critical for salt bridge |

This model can now be employed as a 3D query to screen large chemical databases (e.g., ZINC, PubChem) to identify novel compounds that match the pharmacophoric features. Hits from this virtual screen are then prioritized for acquisition or synthesis and subsequent biological testing, dramatically increasing the efficiency of the hit-to-lead process.[13][24]

Chapter 5: Future Perspectives: Integrating AI and Machine Learning

The field of pharmacophore modeling is continuously evolving. Modern approaches are beginning to integrate artificial intelligence (AI) and machine learning (ML) to enhance predictive performance.[10][13] ML algorithms can learn complex SARs from large datasets, helping to refine feature definitions and improve the ranking of virtual screening hits. Furthermore, dynamic pharmacophore models ("dynophores") derived from molecular dynamics simulations can capture the flexibility of the target protein, providing a more realistic and powerful model for drug design.[12]

Conclusion

Pharmacophore modeling is an indispensable tool in the rational design of novel therapeutics based on the 7-methoxy-tetrahydroisoquinoline scaffold. By abstracting complex molecular structures into a simplified set of essential interaction features, it provides a clear and actionable roadmap for drug discovery. Whether using a ligand-based approach in the absence of a target structure or a structure-based method for high-fidelity modeling, the principles of careful data curation, rigorous validation, and insightful interpretation remain paramount. This guide provides the foundational knowledge and practical workflows for researchers to leverage this powerful computational strategy, ultimately reducing the time and cost associated with bringing new, effective medicines to the clinic.

References

- Pharmacophore modeling: advances and pitfalls. Frontiers.

- Ligand based Pharmacophore Modeling Service.

- Ligand-based Pharmacophore Modeling. Protheragen.

- Structure-based Pharmacophore Modeling. Protheragen.

- Pharmacophore modeling: advances and pitfalls. PMC.

- Workflow diagram presenting the ligand based pharmacophore modeling (A)...

- Pharmacophore modeling | Medicinal Chemistry Class Notes. Fiveable.

- 3D Ligand-Based Pharmacophore Modeling. Bio-protocol.

- Pharmacophore Modeling in Drug Discovery: Methodology and Current St

- Pharmacophore Modelling in Drug Discovery and Development. SlideShare.

- Computational workflow for structure-based pharmacophore modelling.

- Pharmacophore modeling in drug design. PubMed.

- Drug Design by Pharmacophore and Virtual Screening Approach. PMC.

- Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Sign

- Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD)

- Methods for generating and applying pharmacophore models as virtual screening filters and for bioactivity profiling.

- Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on valid

- Drug Design by Pharmacophore and Virtual Screening Approach. MDPI.

- New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. ACS Medicinal Chemistry Letters.

- How to do validation of ligand-based pharmacophore model in Ligandscout?

- Natural Product-Inspired Dopamine Receptor Ligands. Journal of Medicinal Chemistry.

- Pharmacophore Construction Using Discovery Studio. CD ComputaBio.

- Synthesis and Biological Evaluations of Ring Substituted Tetrahydroisoquinolines (THIQs) as Anti-Breast Cancer Agents. PMC.

- New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. PMC.

- Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry.

- pharmacophore modeling using Discovery Studio. CUTM Courseware.

- Design, synthesis, and biological activity study of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives against multidrug resistance in Eca109/VCR cells. PubMed.

- New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. PubMed.

- New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif.

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC.

- Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry.

- PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. PMC.

- Pharmacophore Identification and Pseudo-Receptor Modeling. Leiden University.

- 7-Methoxy-1,2,3,4-Tetrahydroisoquinoline. PubChem.

- Homology modeling, molecular docking and MD simulations study of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. PubMed.

- Substituted tetrahydroisoquinoline. Wikipedia.

- A Combination of Pharmacophore Modeling, Molecular Docking and Virtual Screening Study Reveals 3,5,7-Trihydroxy-2-(3,4,5 - Trihydroxyphenyl)-4H-Chromen-4-One as a Potential Anticancer Agent against COT Kinase.

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. Substituted tetrahydroisoquinoline - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 7. Design, synthesis, and biological activity study of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives against multidrug resistance in Eca109/VCR cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ligand-based Pharmacophore Modeling - Protheragen [wavefunction.protheragen.ai]

- 12. Pharmacophore modeling: advances and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]

- 14. columbiaiop.ac.in [columbiaiop.ac.in]

- 15. fiveable.me [fiveable.me]

- 16. mdpi.com [mdpi.com]

- 17. creative-biolabs.com [creative-biolabs.com]

- 18. Structure-based Pharmacophore Modeling - Protheragen [wavefunction.protheragen.ai]

- 19. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. bio-protocol.org [bio-protocol.org]

- 22. researchgate.net [researchgate.net]

- 23. aast.edu [aast.edu]

- 24. Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Safe Handling of 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the safety considerations and handling protocols for 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline (CAS No: 1393714-71-0). As a crucial building block in medicinal chemistry and novel compound synthesis, a comprehensive understanding of its hazard profile is paramount to ensuring laboratory safety and experimental integrity. This guide moves beyond a standard Safety Data Sheet (SDS) to offer practical, field-proven insights and self-validating protocols grounded in established safety principles.

Core Compound Profile and Hazard Assessment

6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline is a substituted isoquinoline derivative. Its utility in research is significant, but its handling requires a cautious and informed approach, primarily because its toxicological properties have not been fully investigated[1]. The available data classifies it as an irritant, necessitating stringent controls to prevent exposure.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1393714-71-0 | [2][3] |

| Molecular Formula | C10H12BrNO | [3] |

| Molecular Weight | 242.11 g/mol | [3] |

| Appearance | White to yellow solid or semi-solid | [3] |

| Recommended Storage | Keep in a dark place, inert atmosphere, 2-8°C |

GHS Hazard Identification

The Globally Harmonized System (GHS) provides a clear, immediate understanding of the primary risks associated with this compound.

| GHS Classification | Details | Source |

| Pictogram | GHS07 (Exclamation Mark) | [2] |

| Signal Word | Warning | [2] |

| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |

| Additional Hazards | Material is irritating to mucous membranes and the upper respiratory tract. May be harmful by ingestion and inhalation.[1] | [1] |

The "Warning" signal word combined with the GHS07 pictogram indicates that while the substance is not acutely toxic, it can cause significant irritation upon contact or inhalation. The lack of comprehensive toxicological data mandates that it be handled with the same level of care as a compound with known, more severe hazards.

Proactive Risk Mitigation: The Hierarchy of Controls

Effective laboratory safety relies on a multi-layered approach to risk management. The hierarchy of controls prioritizes strategies from most to least effective. For a research chemical like this, engineering controls and strict administrative protocols are the cornerstones of safe use.

Sources

Methodological & Application

Synthesis of 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline via Pictet-Spengler reaction

Application Note: Regioselective Synthesis of 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline via Pictet-Spengler Cyclization

Executive Summary

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for numerous alkaloids and drug candidates targeting dopaminergic and adrenergic receptors. This Application Note details the synthesis of 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline (CAS 1393714-71-0).[1][2]

While the Pictet-Spengler reaction is the classical method for THIQ construction, this specific target presents a regiochemical challenge. The methoxy group (a strong electron-donating group, EDG) on the precursor typically directs cyclization para to itself. However, to achieve the 6,7-substitution pattern from the appropriate precursor, cyclization must occur meta to the methoxy group. This protocol utilizes the ortho/para-directing nature of the bromine substituent and anhydrous acidic conditions (TFA) to overcome the electronic mismatch and enforce the correct regiochemistry.

Retrosynthetic Analysis & Strategy

To synthesize the 6-bromo-7-methoxy isomer, the choice of starting material is dictated by the mapping of the phenethylamine carbons to the final THIQ ring.

-

Precursor Required: 3-Bromo-4-methoxyphenethylamine.

-

Cyclization Logic:

-

Electronic Conflict: The methoxy group at position 4 strongly activates positions 3 and 5 (ortho). It does not activate position 6 (meta), which is the required closure site.

-

The Solution: The bromine atom at position 3 is an electron-withdrawing group (EWG) but an ortho/para director. It directs the electrophilic attack to position 2 (ortho) and position 6 (para).

-

Steric Control: Closure at position 2 is sterically hindered by the bulky bromine atom and the ethylamine chain. Closure at position 6 is sterically favored.

-

Figure 1: Retrosynthetic logic dictating the choice of 3-bromo-4-methoxyphenethylamine.

Experimental Protocol

Caution: Trifluoroacetic acid (TFA) is corrosive. Brominated aromatic compounds can be toxic. Perform all operations in a fume hood.

Materials & Reagents

| Component | CAS Number | Role | Equiv. |

| 3-Bromo-4-methoxyphenethylamine | 190270-46-9 | Precursor | 1.0 |

| Paraformaldehyde | 30525-89-4 | Carbonyl Source | 1.2 - 1.5 |

| Trifluoroacetic Acid (TFA) | 76-05-1 | Solvent/Catalyst | 10-15 vol |

| Dichloromethane (DCM) | 75-09-2 | Extraction Solvent | N/A |

| Sodium Hydroxide (NaOH) | 1310-73-2 | Basification | N/A |

Step-by-Step Methodology

Step 1: Preparation of the Reaction Mixture

-

Weigh 3-Bromo-4-methoxyphenethylamine (1.0 equiv) into a dry round-bottom flask equipped with a magnetic stir bar.

-

Add Paraformaldehyde (1.2 equiv) as a solid.

-

Note: Paraformaldehyde is preferred over aqueous formalin to maintain anhydrous conditions, which is critical for "deactivated" substrates where water can inhibit the formation of the reactive iminium species.

-

-

Cool the flask to 0°C in an ice bath.

Step 2: Cyclization (The Critical Step)

-

Slowly add Trifluoroacetic Acid (TFA) (approx. 10 mL per gram of amine) to the flask under nitrogen atmosphere.

-

Expert Insight: The use of TFA serves a dual purpose: it acts as a solvent and a strong acid catalyst. The high acidity is necessary to generate the highly electrophilic iminium ion required to attack the relatively electron-poor position (meta to OMe).

-

-

Remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to 50–60°C and stir for 12–18 hours.

-

Monitoring: Monitor reaction progress by LC-MS or TLC. The starting amine will disappear, and a new peak corresponding to the THIQ (M+12 mass unit shift) will appear.

-

Step 3: Workup and Isolation

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of excess TFA.

-

Dilute the residue with Dichloromethane (DCM).

-

Carefully basify the mixture by slow addition of 10% aqueous NaOH or saturated NaHCO₃ solution at 0°C until pH > 10.

-

Safety: This is an exothermic neutralization. Add base dropwise.[4]

-

-

Separate the organic layer and extract the aqueous layer twice more with DCM.

-

Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 4: Purification

-

The crude residue is typically a yellow/orange oil or solid.

-

Purify via flash column chromatography (Silica gel).

-

Eluent: DCM:Methanol (95:5 to 90:10) with 1% NH₄OH or Triethylamine to prevent tailing of the secondary amine.

-

-

Salt Formation (Optional but Recommended): Dissolve the free base in diethyl ether and add HCl in dioxane/ether to precipitate the hydrochloride salt. This improves stability and crystallinity.

Mechanism & Regioselectivity

The success of this synthesis relies on the formation of the Schiff base (Imine) followed by the Pictet-Spengler cyclization . The diagram below illustrates the competing sites and why the 6-position is favored.

Figure 2: Mechanistic pathway highlighting the regioselective preference for Position 6 due to bromine directing effects and steric constraints.

Characterization & Quality Control

To validate the synthesis of 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline , look for these diagnostic signals:

-

1H NMR (CDCl3 or DMSO-d6):

-

Aromatic Protons: Two distinct singlets (para-relationship).

-

~7.3 ppm (H5, adjacent to Br).

-

~6.7 ppm (H8, adjacent to OMe).

-

Note: If the product were the 5,6-isomer or 7,8-isomer, you would see doublets (ortho coupling). Singlets confirm the 6,7-substitution pattern.

-

-

Methylene Protons:

-

~4.0 ppm (s, 2H, C1-H).

-

~3.0 ppm (t, 2H, C3-H).

-

~2.7 ppm (t, 2H, C4-H).

-

-

Methoxy: ~3.8 ppm (s, 3H).

-

-

Mass Spectrometry:

-

ESI-MS: [M+H]+ = 242.0/244.0 (1:1 ratio characteristic of Bromine isotope pattern).

-

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Yield / No Reaction | Deactivation by meta-OMe | Increase temperature to reflux; Ensure anhydrous conditions; Switch to superacid conditions (Triflic acid) [1]. |

| Polymerization | Excess formaldehyde | Strictly control stoichiometry (1.1 - 1.2 eq). Add formaldehyde slowly. |

| Regioisomer Mixture | Temperature too high | Lower reaction temperature to 40°C and extend reaction time to favor the kinetic product (C6 closure). |

References

-

Yokoyama, A., Ohwada, T., & Shudo, K. (1999). Superacid-Catalyzed Pictet-Spengler Reaction of Less Activated Imines. The Journal of Organic Chemistry, 64(2), 611–617. Link

-

Stöckigt, J., Antonchick, A. P., Wu, F., & Waldmann, H. (2011). The Pictet-Spengler Reaction in Nature and in Organic Chemistry. Angewandte Chemie International Edition, 50(37), 8538–8564.[5] Link

-

Sigma-Aldrich. Product Specification: 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline (CAS 1393714-71-0).[2][3] Link

-

Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. (2023).[6][7] Diastereoselective Synthesis of (−)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3200.[6] Link

Sources

- 1. (Tetrahydroisoquinolines) | BLDpharm [bldpharm.de]

- 2. 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline | 1393714-71-0 [sigmaaldrich.com]

- 3. 76530 | Sigma-Aldrich [sigmaaldrich.com]

- 4. atlantis-press.com [atlantis-press.com]

- 5. jk-sci.com [jk-sci.com]

- 6. mdpi.com [mdpi.com]

- 7. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Buchwald-Hartwig amination of 6-bromo-tetrahydroisoquinoline intermediates

Application Note & Protocol

Topic: Buchwald-Hartwig Amination of 6-Bromo-Tetrahydroisoquinoline Intermediates

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] Its application in pharmaceutical development is particularly profound, where the arylamine motif is a common feature in biologically active molecules.[2][3] This guide provides an in-depth analysis and a detailed protocol for the palladium-catalyzed amination of 6-bromo-tetrahydroisoquinoline, a key intermediate whose derivatization is crucial for exploring structure-activity relationships in drug discovery. We will delve into the mechanistic underpinnings of the reaction, offer a systematic guide to parameter optimization, and provide a robust, field-tested experimental protocol designed for reproducibility and success.

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination is a cross-coupling reaction that connects an aryl halide with an amine in the presence of a palladium catalyst and a base.[4] The reaction has revolutionized C-N bond formation by overcoming the limitations of traditional methods, which often required harsh conditions and had limited substrate scope.[5] The generally accepted mechanism proceeds through a catalytic cycle involving a Pd(0)/Pd(II) couple.[6][7]

The catalytic cycle consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 6-bromo-tetrahydroisoquinoline, forming a Pd(II) complex.[1] This is often the rate-limiting step.

-

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A stoichiometric amount of a strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium amido complex.[4]

-

Reductive Elimination: The C-N bond is formed as the desired N-arylated tetrahydroisoquinoline product is released from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Application to 6-Bromo-Tetrahydroisoquinoline Intermediates

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals. The bromine atom at the 6-position serves as a versatile synthetic handle, allowing for late-stage functionalization via cross-coupling reactions to generate diverse libraries of compounds for biological screening. The Buchwald-Hartwig amination is an ideal method for this transformation due to its high functional group tolerance and reliability.[3]

Key Parameters for Optimization

The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of four key components: the palladium source, the ligand, the base, and the solvent.[8] The interplay between these factors dictates reaction efficiency, yield, and purity.

| Parameter | Common Choices & Rationale | Citations |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂: Standard Pd(0) and Pd(II) sources. Pd(II) sources require in-situ reduction to the active Pd(0) state. Precatalysts (e.g., XPhos Pd G3, RuPhos Pd G4): Air-stable palladacycles that cleanly and efficiently generate the active LPd(0) catalyst upon exposure to base. Often preferred for reproducibility and lower catalyst loadings. | [6][8] |

| Ligand | Bulky, Electron-Rich Phosphines: Essential for promoting both oxidative addition and reductive elimination. The choice is highly dependent on the amine. BrettPhos: Excellent for primary amines. RuPhos: A good general choice for secondary amines. XantPhos: A robust, versatile ligand often effective with a wide range of substrates. Josiphos-type ligands: Effective for coupling primary aliphatic amines. | [5][9][10][11] |

| Base | Strong, Non-Nucleophilic Alkoxides (NaOtBu, KOtBu, LHMDS): Most common choices. Their strength is required to deprotonate the palladium-coordinated amine. Weaker Carbonate/Phosphate Bases (Cs₂CO₃, K₃PO₄): Used for substrates with base-sensitive functional groups. These reactions may require higher temperatures to achieve full conversion. | [4][6][8] |

| Solvent | Aprotic, Non-coordinating Solvents: Toluene, Dioxane, THF: Most commonly used solvents. The choice can impact solubility and reaction rate. Dioxane should be used with caution due to its potential to form peroxides. | [7][12] |

Detailed Experimental Protocol

This protocol provides a general, robust starting point for the amination of N-protected 6-bromo-1,2,3,4-tetrahydroisoquinoline with a generic secondary amine (e.g., morpholine). Optimization may be required for different coupling partners.

Workflow Overview

Caption: General experimental workflow for the amination.

Materials & Reagents

-

N-Boc-6-bromo-1,2,3,4-tetrahydroisoquinoline (1.0 equiv)

-

Amine (e.g., Morpholine) (1.2 equiv)

-

Palladium Precatalyst (e.g., RuPhos Pd G4) (0.02 equiv, 2 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous, degassed toluene (to make a 0.2 M solution)

-

Oven-dried reaction vial with a magnetic stir bar and a PTFE-lined cap

Procedure

-

Reaction Setup (Inert Atmosphere): In a glovebox, add N-Boc-6-bromo-1,2,3,4-tetrahydroisoquinoline, sodium tert-butoxide, and the palladium precatalyst to the oven-dried reaction vial. If a glovebox is not available, add the solids to the vial in the open air, seal it with the septum cap, and purge thoroughly with an inert gas (argon or nitrogen) for 5-10 minutes.[8]

-

Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed toluene via syringe. Stir for a minute to dissolve the solids. Finally, add the amine via syringe.

-

Reaction: Place the sealed vial in a preheated heating block or oil bath set to 100 °C. Stir the reaction vigorously for 12-24 hours.[13]

-

Monitoring: Monitor the reaction's progress by periodically taking a small aliquot (via syringe), quenching it with water, extracting with ethyl acetate, and analyzing the organic layer by TLC or LC-MS.

-

Workup: Once the reaction is complete (as judged by the consumption of the starting bromide), cool the mixture to room temperature. Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the pure 6-amino-tetrahydroisoquinoline product.[13]

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses common issues and provides evidence-based solutions.

| Issue | Possible Cause(s) | Recommended Solution(s) | Citations |

| Low or No Product Yield | Inactive Catalyst: The active Pd(0) species is not forming. This can happen with Pd(II) sources if the in-situ reduction is inefficient. | Switch to a modern, air-stable palladacycle precatalyst (e.g., G3 or G4) which forms the active catalyst more reliably. | [8] |

| Inappropriate Ligand: The chosen ligand is not optimal for the specific amine (e.g., using a primary amine ligand for a secondary amine coupling). | Consult a ligand selection guide. For primary amines, try BrettPhos; for secondary amines, RuPhos is a good starting point. | [8][9][10] | |

| Incorrect Base: The base may be too weak to deprotonate the amine, or it may be of poor quality (e.g., hydrated). | Use a strong base like NaOtBu or LHMDS. Ensure the base is fresh and handled under inert conditions. For base-sensitive substrates, Cs₂CO₃ or K₃PO₄ can be used, but may require higher temperatures. | [6] | |

| Side Reaction: Hydrodehalogenation | The aryl bromide is reduced to the corresponding arene (Ar-H) instead of being aminated. | This can be caused by moisture or an inefficient trapping of the oxidative addition complex by the amine. Ensure all reagents and solvents are scrupulously dry. Increasing the ligand-to-palladium ratio can sometimes suppress this side reaction. | [8] |

| Side Reaction: Homocoupling | Dimerization of the amine or the aryl halide occurs. | This is often promoted by high temperatures or incorrect catalyst/ligand ratios. Try lowering the reaction temperature or optimizing the catalyst loading. | [8] |

Conclusion

The is a highly effective and indispensable tool in modern drug discovery. A rational approach to selecting the catalyst system, base, and solvent is paramount for success. By understanding the underlying mechanism and potential pitfalls, researchers can reliably and efficiently synthesize diverse libraries of arylamine-containing molecules, accelerating the development of new therapeutic agents. This guide provides a comprehensive framework and a practical starting point for achieving this critical synthetic transformation.

References

-

Buchwald–Hartwig amination. In: Wikipedia. Accessed February 24, 2026. [Link]

-

How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. Accessed February 24, 2026. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. [Link]

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Accessed February 24, 2026. [Link]

-

Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. Accessed February 24, 2026. [Link]

-

Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. Accessed February 24, 2026. [Link]

-

Palladium‐Catalysed Amination of Aryl‐and Heteroaryl Halides Using tert‐Butyl Tetraisopropylphosphorodiamidite as an Easily Accessible and Air‐Stable Ligand. ResearchGate. Published August 2025. [Link]

-

Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Published November 22, 2024. [Link]

-

Buchwald-Hartwig Coupling. Organic Synthesis. Accessed February 24, 2026. [Link]

-

Fors, B. P., & Buchwald, S. L. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. J Am Chem Soc. 2009;131(36):12886–12887. [Link]

-

Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. Accessed February 24, 2026. [Link]

-

Isbrandt, E.S., Sullivan, R.J. & Newman, S.G. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Nat Protoc. 2021;16:545–563. [Link]

-

Donohoe, T. J., et al. Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. J. Org. Chem. 2008;73(22):9031–9039. [Link]

-

Kashani, S. K., Jessiman, J., & Newman, S. G. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. 2020. [Link]

-

Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination. Organic Chemistry Frontiers. Published 2021. [Link]

-

Lu, C. J., et al. The Asymmetric Buchwald–Hartwig Amination Reaction. Angew. Chem. Int. Ed. 2021;60(28):15219-15229. [Link]

-

Dorel, R., & Haydl, A. M. The Buchwald–Hartwig Amination After 25 Years. Angew. Chem. Int. Ed. 2019;58(48):17118-17129. [Link]

-

Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. MDPI. Published July 31, 2025. [Link]

-

Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Procedure. Organic Syntheses. Published November 22, 2024. [Link]

-

Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. Accessed February 24, 2026. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. atlanchimpharma.com [atlanchimpharma.com]

- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. entegris.com [entegris.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 13. organic-synthesis.com [organic-synthesis.com]

Preparation of 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride salt

Executive Summary & Strategic Rationale

This Application Note details the optimized protocol for the preparation of 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride . This scaffold is a critical intermediate in the synthesis of D3 dopamine receptor antagonists, isoquinoline alkaloids, and peptidomimetics.

The Synthetic Challenge: The primary challenge in synthesizing this molecule is achieving regioselectivity during the bromination step. The 7-methoxy-1,2,3,4-tetrahydroisoquinoline (7-MeO-THIQ) core presents two activated positions ortho to the methoxy group: C6 and C8 .

-

C8 Position: Located in the "peri" region, sterically encumbered by the C1-methylene protons of the saturated ring.

-

C6 Position: Less sterically hindered and electronically activated.

Selected Route: To ensure high purity and avoid N-oxidation or N-bromination side products, this protocol utilizes a Protection-Bromination-Deprotection strategy. Direct bromination of the free amine is discouraged due to the formation of unstable N-bromo species and oxidative degradation.

Retrosynthetic Analysis & Workflow

The synthesis is designed to maximize regiocontrol by utilizing the steric bulk of an N-acetyl protecting group to further discourage C8 attack, locking the conformation to favor C6 substitution.

Figure 1: Optimized three-step synthetic pathway ensuring regiochemical integrity.

Detailed Experimental Protocols

Step 1: N-Protection (Acetylation)

Objective: To mask the secondary amine, preventing N-bromination and increasing the lipophilicity for the subsequent halogenation.

Reagents:

-

7-Methoxy-1,2,3,4-tetrahydroisoquinoline (1.0 eq)

-

Acetic Anhydride (1.2 eq)

-

Triethylamine (1.5 eq)

-

Dichloromethane (DCM) (10 vol)

Protocol:

-

Charge a reaction vessel with 7-Methoxy-1,2,3,4-tetrahydroisoquinoline and DCM .

-

Add Triethylamine and cool the solution to 0–5 °C.

-

Dropwise add Acetic Anhydride over 20 minutes, maintaining temperature < 10 °C.

-

Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (SiO2, 5% MeOH/DCM) or LC-MS.

-

Workup: Wash organic layer with 1M HCl (2x), saturated NaHCO3 (2x), and brine.

-

Dry over MgSO4, filter, and concentrate in vacuo to yield 2-acetyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline as a viscous oil or low-melting solid.

Step 2: Regioselective Bromination

Objective: Introduce the bromine atom at C6 with high regioselectivity.

Reagents:

-

2-Acetyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Acetonitrile (MeCN) (10 vol)

Protocol:

-

Dissolve the N-acetyl intermediate in MeCN and cool to -10 °C .

-

Expert Note: Low temperature is critical. Higher temperatures increase the risk of C8 bromination or benzylic oxidation at C1.

-

-

Add NBS portion-wise over 30 minutes. Protect from direct light.

-

Stir at 0 °C for 4 hours.

-

Workup: Quench with 10% aqueous Na2S2O3 (sodium thiosulfate) to remove excess bromine.

-

Extract with Ethyl Acetate (EtOAc). Wash with water and brine.

-

Concentrate. The crude usually contains >90% of the C6-isomer.

-

Purification (Optional but Recommended): Recrystallize from EtOAc/Hexanes to remove any trace C8 isomer.

-

Yield Expectation: 80–85%

-

Step 3: Deprotection & Hydrochloride Salt Formation

Objective: Remove the acetyl group and precipitate the stable HCl salt.

Reagents:

-

6-Bromo-N-acetyl-intermediate (1.0 eq)

-

6M Hydrochloric Acid (aq) (15 vol)

-

Ethanol (5 vol)

Protocol:

-

Suspend the intermediate in 6M HCl and Ethanol .

-

Heat to Reflux (approx. 90–100 °C) for 4–6 hours.

-

Monitor conversion by LC-MS (disappearance of M+42 peak).

-

Isolation: Cool the reaction mixture slowly to 0 °C. The product often crystallizes directly from the acidic medium.

-

Filter the white solid.

-

If no precipitate forms, concentrate to dryness, redissolve in minimal hot Ethanol, and add Et2O to induce crystallization.

-

Final Drying: Dry under vacuum at 45 °C over P2O5.

Critical Quality Attributes (CQA) & Troubleshooting

| Parameter | Specification | Analytical Method | Troubleshooting |

| Purity | > 98.0% | HPLC (254 nm) | Recrystallize from MeOH/Et2O if <98%. |

| Regio-Purity | > 99:1 (C6:C8) | 1H-NMR | C6-H and C8-H appear as singlets. C8-H is deshielded. |

| Appearance | White/Off-white solid | Visual | Yellowing indicates free Br2 or oxidation; wash with cold Et2O. |

| Salt Form | Mono-hydrochloride | Elemental Analysis (Cl) | Titrate with AgNO3 to confirm stoichiometry. |

Regioselectivity Mechanism (Visualized)

The following diagram illustrates why the C6 position is favored over C8.

Figure 2: Mechanistic rationale for C6-bromination preference.

Safety & Handling

-

N-Bromosuccinimide (NBS): Severe irritant. Store in a refrigerator. Exothermic decomposition can occur if mixed with strong reducers.

-

Hydrochloric Acid (6M): Corrosive. Perform reflux in a well-ventilated fume hood.

-

Product Potency: Tetrahydroisoquinolines are biologically active (dopaminergic/adrenergic systems). Treat the final salt as a potent pharmacological agent.[10] Wear full PPE (gloves, goggles, respirator).

References

-

Bischler-Napieralski Reaction Overview

-

Regioselective Bromination of Aromatic Systems

-

Compound Data & CAS Verification

-

PubChem. "7-Methoxy-1,2,3,4-tetrahydroisoquinoline (Precursor Data)".[12]

-

Sigma-Aldrich. "6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline Product Page".

-

-

Synthetic Methodology for Halogenated Isoquinolines

Sources

- 1. prepchem.com [prepchem.com]

- 2. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atlantis-press.com [atlantis-press.com]

- 4. mdpi.com [mdpi.com]

- 5. Bischler-Napieralski Reaction (Chapter 9) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Bischler-Napieralski Reaction [organic-chemistry.org]

- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 9. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]

- 10. ijstr.org [ijstr.org]

- 11. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 12. 7-Methoxy-1,2,3,4-Tetrahydroisoquinoline | C10H13NO | CID 417288 - PubChem [pubchem.ncbi.nlm.nih.gov]

Reductive amination procedures using 6-bromo-THIQ precursors

Application Note: Reductive Amination Procedures using 6-Bromo-THIQ Precursors

Introduction: The 6-Bromo-THIQ Scaffold

The 6-bromo-1,2,3,4-tetrahydroisoquinoline (6-bromo-THIQ) moiety is a "privileged scaffold" in medicinal chemistry. It serves as a critical building block for targeting dopaminergic receptors (D3/D4), histone deacetylases (HDAC6), and various kinases.

Its utility lies in its dual functionality:

-

Secondary Amine (N2): A nucleophilic handle ready for rapid diversification via reductive amination, amidation, or sulfonylation.

-

Aryl Bromide (C6): A latent electrophile for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the nitrogen has been functionalized.

This guide details the reductive amination of 6-bromo-THIQ. Unlike simple aliphatic amines, the THIQ system is conformationally constrained, influencing both nucleophilicity and the stability of the intermediate iminium ion.

Mechanistic Insight & Reaction Design

Reductive amination proceeds via a two-step sequence: condensation to form an iminium ion, followed by reduction to the amine. For 6-bromo-THIQ, the secondary amine reacts with an aldehyde or ketone to form a positively charged iminium species.

Critical Causality:

-

The Iminium Ion: Because 6-bromo-THIQ is a secondary amine, it forms an iminium ion (not a neutral imine) immediately upon condensation. This species is highly electrophilic and readily reduced.

-

Selectivity: We utilize Sodium Triacetoxyborohydride (STAB) because it is mild enough to reduce the iminium ion faster than it reduces the starting aldehyde or ketone.[1] This "chemoselective reduction" allows for a one-pot procedure.

Diagram 1: Reaction Mechanism & Pathway

Caption: Formation of the electrophilic iminium ion followed by selective hydride transfer from STAB.

Critical Parameters & Decision Matrix

Success depends on controlling pH and solvent polarity. The 6-bromo-THIQ starting material is often supplied as a hydrochloride salt , which requires neutralization.

Table 1: Optimization Parameters

| Parameter | Recommendation | Scientific Rationale |

| Solvent | DCE (1,2-Dichloroethane) | Excellent solubility for both STAB and the organic substrate. Non-coordinating, allowing fast kinetics. |

| Alternative Solvent | THF or DCM | Use THF if the aldehyde is insoluble in DCE. DCM is viable but slower due to lower boiling point/kinetics. |

| Reducing Agent | STAB (NaBH(OAc)₃) | Preferred. Reduces iminium ions selectively without touching aldehydes/ketones. Non-toxic compared to cyanoborohydride. |

| Alternative Agent | NaBH₃CN | Use only if STAB fails (e.g., extremely hindered ketones). Requires strict pH 6 control. Toxic. |

| Catalyst | Acetic Acid (AcOH) | Promotes dehydration of the hemiaminal to the iminium ion. Essential for ketone substrates.[2] |

| Stoichiometry | 1.0 : 1.1 : 1.5 | (Amine : Carbonyl : Reductant). Slight excess of carbonyl ensures complete consumption of the valuable THIQ core. |

| Salt Handling | DIPEA / TEA | If using 6-bromo-THIQ HCl , add 1.0 equiv of base to free the amine before adding the aldehyde. |

Experimental Protocols

Protocol A: The "Gold Standard" STAB Method

Best for: Aromatic/Aliphatic Aldehydes and Reactive Ketones.

Materials:

-

6-Bromo-1,2,3,4-tetrahydroisoquinoline HCl (1.0 equiv)

-

Aldehyde (1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Triethylamine (TEA) (1.0 equiv, only if using HCl salt)

-

Acetic Acid (AcOH) (1.0 - 2.0 equiv)

-

1,2-Dichloroethane (DCE) [0.1 M concentration]

Step-by-Step Procedure:

-

Free Basing (In-Situ): To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 6-bromo-THIQ HCl and DCE . Add TEA (1.0 equiv) and stir at Room Temperature (RT) for 10–15 minutes until the salt is neutralized (mixture may remain cloudy).

-

Imine Formation: Add the Aldehyde (1.1 equiv) to the mixture.

-

Note: If the aldehyde is a solid, dissolve it in a minimum amount of DCE before addition.

-

-

Acid Catalysis: Add Acetic Acid (1.0 equiv). Stir for 30–60 minutes at RT.

-

Checkpoint: This dwell time allows the equilibrium to shift toward the iminium species.

-

-

Reduction: Cool the mixture slightly to 0°C (optional, but recommended for very reactive aldehydes) or keep at RT. Add STAB (1.5 equiv) portion-wise over 5 minutes.

-

Observation: Mild gas evolution (H₂) may occur.

-

-

Reaction: Remove the ice bath and stir at RT under nitrogen for 4–16 hours. Monitor by LC-MS or TLC.

-

Target: Disappearance of the THIQ peak (m/z ~212/214).

-

-

Quench & Workup:

-

Quench by slowly adding saturated aqueous NaHCO₃ (gas evolution!).

-

Stir vigorously for 15 minutes to destroy excess borohydride.

-

Extract with DCM (3x).

-

Wash combined organics with Brine (1x).

-

Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.[3]

-

-

Purification: The crude material is typically a yellow oil. Purify via flash column chromatography (Hexanes/EtOAc or DCM/MeOH).

Protocol B: The "Hard Ketone" Method (Ti(OiPr)₄ / NaBH₃CN)

Best for: Sterically hindered ketones or electron-deficient systems where STAB fails.

Step-by-Step Procedure:

-

Combine 6-bromo-THIQ (free base) and the Ketone (1.2 equiv) in neat Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 equiv).

-

Stir at RT for 1 hour (or 60°C if very hindered). The Ti(IV) acts as a powerful Lewis acid and water scavenger to force iminium formation.

-

Dilute the viscous mixture with THF or MeOH .

-

Add NaBH₃CN (2.0 equiv) carefully.

-

Stir for 12–24 hours.

-

Workup (Critical): Quench with 1N NaOH or wet celite to precipitate titanium salts. Filter through a Celite pad. Extract the filtrate with EtOAc.[4]

Workflow Visualization

Diagram 2: Decision Tree for Process Optimization

Caption: Selection logic for reducing agents based on carbonyl reactivity and steric bulk.

Troubleshooting "From the Bench"

-

Issue: Low Conversion with Ketones.

-

Cause: Incomplete iminium formation.

-

Fix: Increase AcOH to 2.0–3.0 equiv or switch to Protocol B (Titanium mediated).

-

-

Issue: Dialkylation.

-

Context: Impossible with 6-bromo-THIQ (a secondary amine) unless the ring opens (rare). However, if using a primary amine precursor to build the THIQ, dialkylation is a risk. For the specific scope of this note (N-alkylation of the THIQ core), over-alkylation creates a quaternary ammonium salt, which is usually not observed under STAB conditions.

-

-

Issue: Boron-Amine Complex. [5]

-

Observation: Product stuck in aqueous layer or low mass recovery.

-

Fix: Ensure the quench is basic (pH > 10) to break any boron-nitrogen complexes. Use NaOH instead of NaHCO₃ if necessary.

-

References

-

Abdel-Magid, A. F., et al. (1996).[1][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link

-

Borch, R. F., et al. (1971).[6] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[6] Link

-

Patent US6414154B1. "Tetraisoquinoline derivatives as modulators of dopamine D3 receptors." (Describes general reductive amination conditions for THIQ). Link

-

Scholaris Thesis. "Design and Evaluation of Novel Histone Deacetylase 6 Inhibitors." (Specific protocol for 6-bromo-THIQ reductive amination). Link

-

Organic Chemistry Portal. "Sodium Triacetoxyborohydride." (Reagent properties and scope). Link

Sources

- 1. Sodium triacetoxyborohydride [organic-chemistry.org]

- 2. US6414154B1 - Tetraisoquinoline derivatives as modulators of dopamine D3 receptors - Google Patents [patents.google.com]

- 3. CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof - Google Patents [patents.google.com]

- 4. atlantis-press.com [atlantis-press.com]

- 5. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility Issues of 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline

Welcome to the technical support center for 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered during experimental work. Here, we combine fundamental physicochemical principles with practical, field-proven techniques to ensure you can effectively handle and solubilize this compound for your research needs.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline that influence its solubility?

A1: Understanding the fundamental properties of 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline is the first step in troubleshooting its solubility.

-

Structure and Functional Groups: The molecule has a tetrahydroisoquinoline core, which is a bicyclic aromatic system. The presence of a bromine atom increases its molecular weight and can enhance lipophilicity. The methoxy group is a moderately polar ether linkage. The secondary amine in the tetrahydroisoquinoline ring is a key functional group that can be protonated, which is crucial for pH-dependent solubility.

-

Polarity and Lipophilicity: The combination of the aromatic rings, the bromine atom, and the methoxy group suggests that the compound is moderately lipophilic. A predicted LogP value for the closely related 6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is 2.4456, indicating a preference for organic phases over aqueous ones[1].

-

Physical Form: This compound is typically a white to yellow solid or semi-solid[2][3]. The crystalline form can have a significant impact on solubility, with amorphous forms generally being more soluble than highly ordered crystalline structures.

| Property | Value / Description | Source |

| CAS Number | 1393714-71-0 | [2] |

| Molecular Formula | C₁₀H₁₂BrNO | [2] |

| Molecular Weight | 242.12 g/mol | |

| Appearance | White to yellow solid or semi-solid | [2][3] |

| Predicted LogP | ~2.4 (for a close analog) | [1] |

| Predicted pKa | 8.5 - 9.5 (estimated for the secondary amine) |

Q2: I'm having trouble dissolving 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline in aqueous buffers for my biological assay. What's the likely cause?

A2: The limited aqueous solubility is expected given its chemical structure. The primary reasons for poor solubility in aqueous buffers are:

-

High Lipophilicity: The aromatic rings and the bromo substituent contribute to the molecule's hydrophobicity, making it resistant to dissolving in water.

-

Crystal Lattice Energy: If the compound is in a stable crystalline form, the energy required to break the crystal lattice and solvate the individual molecules in water can be high.

-

pH of the Buffer: If the pH of your aqueous buffer is neutral or basic (above the pKa of the secondary amine), the compound will be predominantly in its neutral, less soluble form.

Q3: What are the recommended first steps to try and dissolve this compound?

A3: A systematic approach is key. Start with the simplest methods before moving to more complex formulations.

-

Co-solvents: For initial experiments and stock solutions, using a water-miscible organic co-solvent is the most common and effective approach. Dimethyl sulfoxide (DMSO) is an excellent first choice due to its high solubilizing power for a wide range of organic molecules. Ethanol and methanol are also good alternatives.

-

pH Adjustment: Given the basic nature of the secondary amine, lowering the pH of the aqueous solution will protonate this group, leading to a significant increase in solubility.

Troubleshooting Workflow

The following diagram outlines a systematic workflow for troubleshooting solubility issues with 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline.

Caption: A stepwise workflow for addressing solubility challenges.

Detailed Troubleshooting Guides

Guide 1: Effective Use of Co-solvents

Issue: The compound does not dissolve in the aqueous buffer, even at low concentrations.

Solution: Prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous medium.

Recommended Solvents for Stock Solutions:

| Solvent | Polarity | Notes |

| Dimethyl Sulfoxide (DMSO) | High | Excellent solubilizing power for many organic compounds. Use at <1% v/v in final assay to avoid cytotoxicity. |

| Ethanol (EtOH) | High | A good alternative to DMSO, often less toxic to cells. |

| Methanol (MeOH) | High | Useful for initial solubility tests and some chemical reactions. Can be more volatile. |